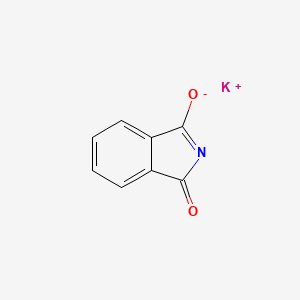

potassium;3-oxoisoindol-1-olate

Description

Potassium 3-oxoisoindol-1-olate is an organometallic compound featuring a potassium cation paired with a deprotonated 3-oxoisoindol-1-olate anion. The anion consists of a bicyclic isoindole core substituted with a ketone group at the 3-position.

Properties

IUPAC Name |

potassium;3-oxoisoindol-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHIOVKTDQVFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC2=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC2=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of potassium;3-oxoisoindol-1-olate may involve large-scale chemical reactors and advanced purification techniques. The process often includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

potassium;3-oxoisoindol-1-olate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to various substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

potassium;3-oxoisoindol-1-olate has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool for studying biochemical pathways and interactions.

Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of potassium;3-oxoisoindol-1-olate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but they typically involve key biochemical processes essential for cellular function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural or functional similarities with potassium 3-oxoisoindol-1-olate:

Key Observations :

- Potassium 2-phthalimidoethanesulfonate (CAS 91893-72-0) : The sulfonate group increases hydrophilicity, making it more water-soluble than potassium 3-oxoisoindol-1-olate. This property is advantageous in aqueous-phase reactions .

- Phthalimide DBU salt: The DBU (1,8-diazabicycloundec-7-ene) counterion is non-metallic and bulky, reducing ionic character but enhancing thermal stability in non-polar solvents .

Physical and Chemical Properties

While experimental data for potassium 3-oxoisoindol-1-olate are sparse, inferences can be drawn from analogs:

- Solubility : Potassium salts typically exhibit high solubility in polar solvents (e.g., water, DMSO). The sulfonate analog () is likely more soluble than the target compound due to the additional ionic sulfonate group .

- Stability : The DBU salt () demonstrates higher thermal stability than potassium salts, which may decompose at elevated temperatures due to cation-anion interactions .

- Reactivity: The pyridine-containing enolate () may exhibit enhanced nucleophilicity at the enolate oxygen due to electron-withdrawing effects of the pyridinyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.